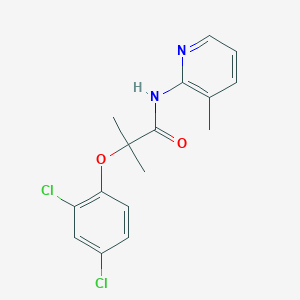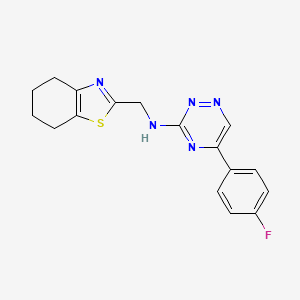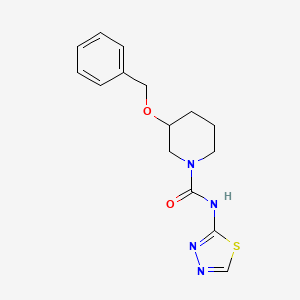
2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide is a synthetic organic compound known for its diverse applications in various scientific fields This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a methyl group, and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 2-chloro-5-methylpyridine-1-oxide in the presence of triethylamine and chlorobenzene. The mixture is heated under reflux for several hours, followed by filtration and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or pyridinyl derivatives.
科学的研究の応用
2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide
- 2,4-dichlorophenoxyacetic acid
- 2,4-dichlorophenoxybutyric acid
Uniqueness
Compared to similar compounds, 2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorophenoxy group with a pyridinyl group allows for versatile applications and interactions that are not observed with other related compounds.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10-5-4-8-19-14(10)20-15(21)16(2,3)22-13-7-6-11(17)9-12(13)18/h4-9H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIDFVCGZXCWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)(C)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[8-(benzyloxy)-3-nitrodibenzo[b,f]oxepin-1-yl]-N-methylacetamide](/img/structure/B5994778.png)

![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5994800.png)
![3-(4-methoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5994809.png)
![2-{[(3,3-diphenylpropyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5994814.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B5994819.png)
![2-{[(1E)-(2,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE](/img/structure/B5994828.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-N'-(5-methyl-4H-1,2,4-triazol-3-yl)urea](/img/structure/B5994834.png)
![4-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5994842.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5994865.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5994869.png)
![2-CHLOROETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE](/img/structure/B5994877.png)
![1-(2-methoxyethyl)-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5994885.png)

